molecular formula C11H15NO2 B1484792 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol CAS No. 2166180-74-9

2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol

Cat. No.: B1484792
CAS No.: 2166180-74-9
M. Wt: 193.24 g/mol
InChI Key: ATWIMIUPTHGAJE-PSASIEDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound is characterized by the presence of a hydroxycyclobutyl group attached to an amino group, which is further connected to a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. This reaction typically requires the presence of strongly electron-attracting groups on the aryl halide and the use of strongly basic nucleophilic reagents .

Industrial Production Methods

Industrial production of this compound may involve the precursor-directed in situ synthesis (PDSS) method. This method allows for the efficient synthesis of complex molecules by using precursors that are transformed into the desired product in situ .

Chemical Reactions Analysis

Types of Reactions

2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form dihydrophenoxazinone by purified human hemoglobin.

    Substitution: It can react with acetylacetone in absolute ethanol to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone.

Common Reagents and Conditions

Common reagents used in these reactions include acetylacetone and absolute ethanol. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include dihydrophenoxazinone and 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone .

Scientific Research Applications

2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol has several scientific research applications, including:

    Chemistry: It is used as a masking tool for highly reactive, bioactive α, β-unsaturated carbonyl compounds.

    Biology: The compound has been studied for its potential cytotoxicity against human fibrosarcoma HT1080 cells.

    Medicine: It is used in the synthesis of novel functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series.

    Industry: The compound is utilized in the production of various chemical intermediates and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol involves its interaction with specific molecular targets and pathways. For example, it can act as a sensitizer in contact allergy to Disperse Yellow 3 by reacting with acetylacetone . Additionally, it can undergo oxidative reactions with human hemoglobin, leading to the formation of dihydrophenoxazinone .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylphenol: This compound is a hydroxytoluene that is phenol substituted by amino and methyl groups at positions 2 and 4, respectively.

    2-Hydroxy-5-methylaniline: Another similar compound with a hydroxyl group and an amino group attached to a benzene ring.

    3-Amino-4-hydroxytoluene: A compound with similar structural features and chemical properties.

Uniqueness

Its ability to act as a masking tool for reactive carbonyl compounds and its cytotoxic properties make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-[[(1R,2R)-2-hydroxycyclobutyl]amino]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-2-4-11(14)9(6-7)12-8-3-5-10(8)13/h2,4,6,8,10,12-14H,3,5H2,1H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWIMIUPTHGAJE-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol
Reactant of Route 2
Reactant of Route 2
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol
Reactant of Route 3
Reactant of Route 3
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol
Reactant of Route 4
Reactant of Route 4
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol
Reactant of Route 5
Reactant of Route 5
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol
Reactant of Route 6
Reactant of Route 6
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.